molecular formula C26H30N2O6 B2970925 Fmoc-L-Lys(Aloc,Me)-OH CAS No. 2246708-86-9

Fmoc-L-Lys(Aloc,Me)-OH

Cat. No. B2970925
CAS RN: 2246708-86-9
M. Wt: 466.534
InChI Key: NHRXNNDVJPJOIY-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-Lys(Aloc,Me)-OH is a chemical compound that belongs to the class of amino acids. It is widely used in scientific research for its unique properties and applications.

Scientific Research Applications

Supramolecular Gels and Antimicrobial Activity

Supramolecular gels based on fluorenylmethoxycarbonyl (FMOC)-functionalized amino acids, including FMOC-Lys(FMOC)-OH, have emerged as a class of soft materials with significant biomedical applications due to their biocompatible and biodegradable properties. A study explored the incorporation of FMOC-Lys(FMOC)-OH into supramolecular gels along with a colloidal and ionic silver mixture to investigate its effect on antimicrobial activity. The gels demonstrated weak antimicrobial properties, which were characterized using various spectroscopic and microscopic techniques, highlighting their potential in biomedical applications (Croitoriu et al., 2021).

Peptide Synthesis and Radiolabeling

FMOC-lys(HYNIC-Boc)-OH, a precursor for the solid-phase synthesis of 99mTc-labeled peptides, facilitates the synthesis and radiolabeling of peptides without requiring HPLC purification. This process enhances the versatility of HYNIC for 99mTc peptide labeling, offering new avenues for medical imaging and diagnostics (Surfraz et al., 2007).

Peptide Ligation Techniques

The synthesis of azido-protected Fmoc–Lys–OH (Fmoc–Lys(N3)–OH) from Fmoc–Lys–OH and its integration into peptides through Fmoc-based solid-phase peptide synthesis represents an efficient method for peptide ligation. This technique allows for the azido group to be easily reduced to an amino group after peptide condensation, simplifying peptide modifications and enhancing the scope of peptide-based research (Katayama et al., 2008).

Gelation and Self-Assembly

Fmoc-L-Lys(Aloc,Me)-OH and its derivatives have been utilized in the synthesis of organogels and hydrogels, demonstrating the ability to form stable, thermo-reversible gels in various solvents. These materials self-assemble into nanofiber, nanoribbon, or nanotube network structures, showcasing their potential in materials science, drug delivery systems, and tissue engineering applications. The gelation process is influenced by factors such as solvent type, concentration, and the presence of protecting groups, highlighting the versatility of Fmoc-L-Lys(Aloc,Me)-OH in designing functional materials (Geng et al., 2017).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[methyl(prop-2-enoxycarbonyl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6/c1-3-16-33-26(32)28(2)15-9-8-14-23(24(29)30)27-25(31)34-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h3-7,10-13,22-23H,1,8-9,14-17H2,2H3,(H,27,31)(H,29,30)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRXNNDVJPJOIY-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Lys(Me,Alloc)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.